1-Boc-4-(6-クロロ-5-ニトロ-4-ピリミジニル)ピペラジン

概要

説明

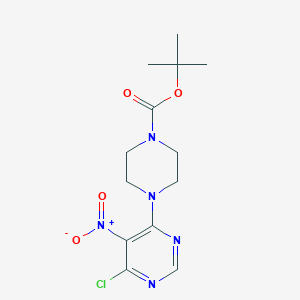

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is a chemical compound with the molecular formula C13H18ClN5O4 and a molecular weight of 343.77 g/mol . It is a piperazine derivative, where the piperazine ring is substituted with a 6-chloro-5-nitro-4-pyrimidinyl group and protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.

科学的研究の応用

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

準備方法

The synthesis of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperazinecarboxylic acid tert-butyl ester and 6-chloro-5-nitro-4-pyrimidinamine.

Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using a solvent like dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

Coupling Reaction: The 6-chloro-5-nitro-4-pyrimidinamine is coupled with the 4-piperazinecarboxylic acid tert-butyl ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Purification: The crude product is purified using column chromatography or recrystallization to obtain the final product with high purity.

化学反応の分析

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.

作用機序

The mechanism of action of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors.

Pathways Involved: By binding to its targets, the compound can influence various signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, or apoptosis.

類似化合物との比較

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine can be compared with similar compounds to highlight its uniqueness:

Similar Compounds: Compounds like 1-Boc-4-(4-chlorophenyl)piperazine and 1-Boc-4-(4-nitrophenyl)piperazine share structural similarities but differ in their substituents on the piperazine ring.

生物活性

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is a chemical compound that has garnered attention due to its potential biological activities. This compound features a piperazine core, which is a common scaffold in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the 6-chloro-5-nitro-4-pyrimidinyl moiety adds to its unique properties, making it a subject of interest in pharmacological studies.

- Molecular Formula : C₁₃H₁₈ClN₅O₄

- Molecular Weight : 343.77 g/mol

- CAS Number : 147539-23-9

- Purity : ≥95% .

The biological activity of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, similar to other piperazine derivatives that have shown efficacy in modulating acetylcholinesterase activity and other targets related to neurodegenerative diseases .

Enzyme Inhibition

Research indicates that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease . The specific interactions of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine with AChE remain to be fully elucidated but are anticipated based on structural similarities with known inhibitors.

Antimicrobial Activity

Some studies have reported that piperazine derivatives exhibit antimicrobial properties. While direct evidence for the antimicrobial efficacy of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is limited, its structural characteristics suggest potential activity against bacterial and fungal strains .

Case Studies and Research Findings

A variety of studies have explored the biological implications of piperazine derivatives:

- Acetylcholinesterase Inhibition :

- Structure-Activity Relationship (SAR) :

-

Potential in Diabetes Management :

- Research has indicated that compounds with similar scaffolds can act as DPP-IV inhibitors, which are crucial in managing type 2 diabetes by prolonging the action of incretin hormones . While specific studies on 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine are lacking, its structural framework suggests it may exhibit similar properties.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEVKGIBOLXNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614407 | |

| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147539-23-9 | |

| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。